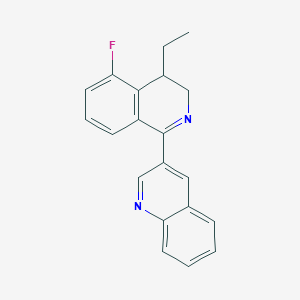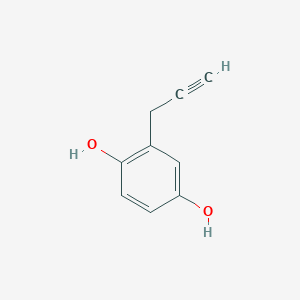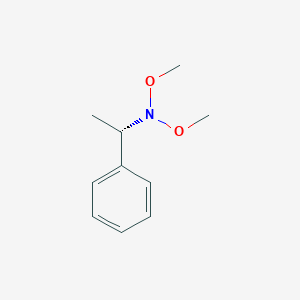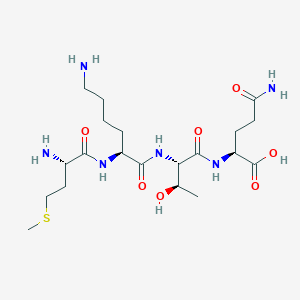![molecular formula C35H57N4O- B12624780 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate CAS No. 918302-80-4](/img/structure/B12624780.png)
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is a complex organic compound characterized by the presence of pyridine rings and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivatives, followed by the formation of the diazenyl linkage through azo coupling reactions. The final step involves the esterification of the dodecan-1-olate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazenyl linkage may play a role in the compound’s ability to generate reactive intermediates, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)ethanone
- 1-(Pyridin-3-yl)ethanol
- 1-(Pyridin-3-yl)ethylamine
Uniqueness
1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate is unique due to its extended alkyl chain and diazenyl linkage, which impart distinct chemical and biological properties compared to simpler pyridine derivatives. This structural complexity allows for a broader range of applications and interactions with molecular targets.
Properties
CAS No. |
918302-80-4 |
|---|---|
Molecular Formula |
C35H57N4O- |
Molecular Weight |
549.9 g/mol |
IUPAC Name |
1-pyridin-3-yl-12-(13-pyridin-3-yltridecyldiazenyl)dodecan-1-olate |
InChI |
InChI=1S/C35H57N4O/c40-35(34-25-22-28-37-32-34)26-18-14-10-6-4-8-12-16-20-30-39-38-29-19-15-11-7-3-1-2-5-9-13-17-23-33-24-21-27-36-31-33/h21-22,24-25,27-28,31-32,35H,1-20,23,26,29-30H2/q-1 |
InChI Key |
DYGSGEIJWWBSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCCCCCCCCN=NCCCCCCCCCCCC(C2=CN=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




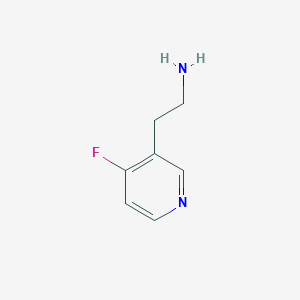
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
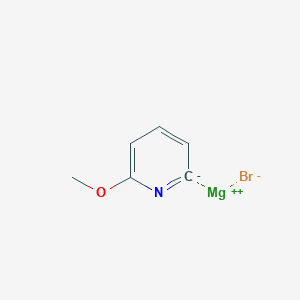
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
